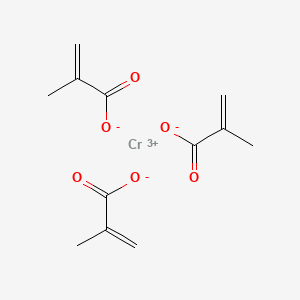![molecular formula C12H16O3 B13804890 [4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid typically involves the hydroxylation of ibuprofen. One common method is the catalytic oxidation of ibuprofen using a suitable oxidizing agent under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid has several scientific research applications:
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of [4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. As a derivative of ibuprofen, it is likely to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: The parent compound, widely used as a nonsteroidal anti-inflammatory drug (NSAID).
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another derivative with similar chemical properties.
2-Hydroxy-2-phenylacetic acid: A structurally related compound with different pharmacological properties.
Uniqueness
[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its use as a pharmaceutical impurity standard highlights its importance in ensuring the quality and safety of ibuprofen formulations .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2-[4-(1-hydroxy-2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)12(15)10-5-3-9(4-6-10)7-11(13)14/h3-6,8,12,15H,7H2,1-2H3,(H,13,14) |
Clé InChI |
ONTFJKQWVUFPGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)

![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

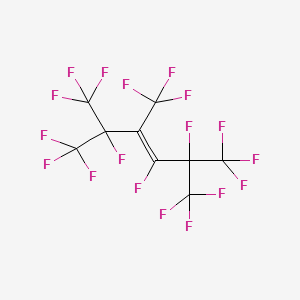
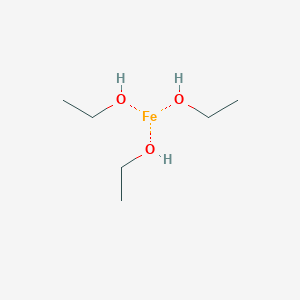
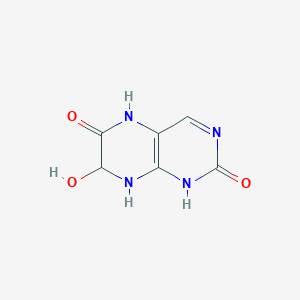

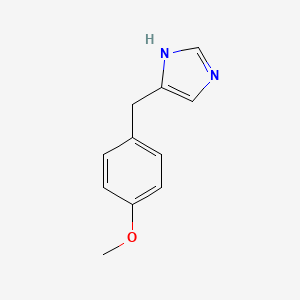
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
